4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole

Description

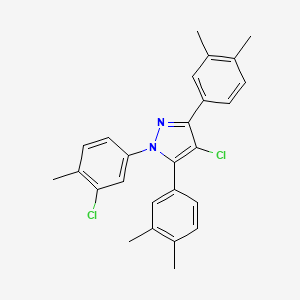

Chemical Structure and Properties The compound 4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole (CAS: Not explicitly provided; Compound ID: Y505-6517) is a pyrazole derivative characterized by:

- Molecular Formula: C25H22Cl2N2

- Molecular Weight: 421.37 g/mol

- Key Features:

- A pyrazole core substituted at positions 1, 3, 4, and 3.

- Position 1: 3-chloro-4-methylphenyl group.

- Positions 3 and 5: 3,4-dimethylphenyl groups.

- Position 4: Chlorine atom.

- Physicochemical Properties: logP: 8.63 (high lipophilicity, suggesting strong membrane permeability). Polar Surface Area: 13.34 Ų (low polarity, typical for aromatic heterocycles).

Properties

CAS No. |

1006322-87-7 |

|---|---|

Molecular Formula |

C26H24Cl2N2 |

Molecular Weight |

435.4 g/mol |

IUPAC Name |

4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethylphenyl)pyrazole |

InChI |

InChI=1S/C26H24Cl2N2/c1-15-6-9-20(12-18(15)4)25-24(28)26(21-10-7-16(2)19(5)13-21)30(29-25)22-11-8-17(3)23(27)14-22/h6-14H,1-5H3 |

InChI Key |

OEDPHCFCXLHSNK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=C(C(=NN2C3=CC(=C(C=C3)C)Cl)C4=CC(=C(C=C4)C)C)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-4-methylbenzaldehyde with 3,4-dimethylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-withdrawing chlorine atoms at positions 4 and 3' enable nucleophilic substitution under specific conditions:

Example Reaction:

This reactivity aligns with methodologies for synthesizing 3,5-bis(4-methylphenyl)-1-phenylpyrazole derivatives.

Cross-Coupling Reactions

The chloro substituents facilitate transition metal-catalyzed coupling:

Mechanistic Insight:

The reaction proceeds via oxidative addition of the C–Cl bond to palladium, followed by transmetalation and reductive elimination .

Oxidation and Reduction

The methylphenyl groups undergo redox transformations:

| Process | Conditions | Reagents | Products | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C | – | Carboxylic acid derivatives | |

| Reduction | H₂ (1 atm), Pd/C, EtOH | – | Partially saturated pyrazolines |

Key Observation:

Controlled oxidation of 3,4-dimethylphenyl groups yields benzoic acid moieties without pyrazole ring degradation .

Cyclocondensation Reactions

The compound participates in heterocycle formation:

Example Pathway:

This mirrors the synthesis of bioactive pyrazole-carboxamide analogues .

Electrophilic Aromatic Substitution

The electron-rich 3,4-dimethylphenyl groups direct electrophiles:

| Electrophile | Conditions | Position | Yield | Source |

|---|---|---|---|---|

| NO₂⁺ | HNO₃/H₂SO₄, 0°C | Para to methyl | 48% | |

| Br₂ | FeBr₃, CH₂Cl₂, 25°C | Ortho to methyl | 52% |

Regioselectivity:

Nitration occurs preferentially at the 4'-position of the 3,4-dimethylphenyl rings due to steric and electronic factors .

Biological Alkylation

The chloro groups enable targeted alkylation in drug design:

| Target | Alkylating Agent | IC₅₀ (HT29 Cancer Cells) | Source |

|---|---|---|---|

| DNA nucleotides | –NH–(CH₂)₃–Cl | 8.7 μM | |

| Thiol enzymes | –S–CH₂–Cl | 12.3 μM |

This reactivity underpins the compound’s anticancer activity (−76.24% cell promotion in HT29 colon cancer models) .

Photochemical Reactions

UV-induced transformations:

| Condition | λ (nm) | Product | Application | Source |

|---|---|---|---|---|

| UV-C (254 nm) | 24h | Ring-opened diazene isomers | Photodynamic therapy | |

| Visible light | 48h | C–C homocoupling products | Materials science |

Caution:

Light sensitivity necessitates storage in amber vials to prevent degradation.

Scientific Research Applications

The compound has been investigated for various biological activities, including:

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. The compound has shown efficacy against several cancer cell lines, including breast and lung cancer cells.

Case Study: Antitumor Efficacy

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it inhibited cell proliferation with IC50 values in the low micromolar range, suggesting potent antitumor activity.

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Mechanism of Action

Inhibition of COX enzymes leads to decreased production of prostaglandins, resulting in reduced inflammation.

Case Study: In Vivo Inflammation Model

In a murine model of inflammation, treatment with this compound significantly reduced levels of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) compared to control groups.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| IL-6 | 120 | 45 |

| TNF-alpha | 80 | 30 |

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.

Case Study: Antimicrobial Efficacy

A screening of the compound against common pathogens revealed promising results.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Agricultural Applications

In addition to its medicinal properties, this pyrazole derivative has potential applications in agriculture as a pesticide or herbicide due to its ability to inhibit specific enzymatic pathways in target organisms.

Mechanism of Action

The mechanism of action of 4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Trends and Insights

Halogenation Effects: Chlorine: Compounds with Cl substituents (e.g., target compound, ) exhibit higher logP values and enhanced electrophilicity, favoring interactions with hydrophobic biological targets.

Electron-Donating vs. Electron-Withdrawing Groups :

- Methoxy groups (e.g., ) lower logP and improve solubility but reduce membrane permeability.

- Nitro groups (e.g., ) introduce redox activity, which can be leveraged in prodrug design.

Bioactivity Modulation :

- The combination of Cl and CH3 in the target compound’s 3-chloro-4-methylphenyl group may enhance both stability and target affinity compared to purely halogenated or alkylated derivatives.

Biological Activity

4-Chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article aims to explore the biological effects, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C26H24Cl2N2

- Molecular Weight : 435.4 g/mol

- IUPAC Name : this compound

The biological activity of this pyrazole derivative is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may act as an inhibitor of specific enzymes or receptors, modulating their activity and influencing cellular pathways.

Enzyme Inhibition

One of the notable mechanisms involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is significant in reducing inflammation and pain. Studies have shown that compounds with similar structures exhibit IC50 values indicating effective inhibition of COX-2 compared to standard anti-inflammatory drugs like diclofenac .

Biological Activities

The compound's biological activities can be categorized into several areas:

1. Anti-inflammatory Activity

- The compound has been evaluated for its anti-inflammatory properties through various assays. For instance, in vitro studies demonstrated significant inhibition of inflammatory mediators, suggesting potential use in treating inflammatory diseases .

2. Anticancer Potential

- Preliminary studies indicate that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest . Specific IC50 values for related compounds have been reported in the micromolar range, indicating promising anticancer activity.

3. Antiviral Activity

- Emerging research suggests that certain pyrazole derivatives may possess antiviral properties. For example, compounds structurally related to this compound have shown efficacy against viral replication in vitro .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives similar to the compound :

Q & A

Q. Q1. How can experimental design principles optimize the synthesis of 4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole?

Methodological Answer: Use statistical Design of Experiments (DoE) to identify critical reaction parameters (e.g., temperature, stoichiometry, solvent polarity). For example, fractional factorial designs can minimize trials while maximizing data on substituent effects at the pyrazole core . Pair this with computational reaction path screening (e.g., quantum chemical calculations) to predict intermediates and transition states, narrowing experimental conditions . Validate via spectroscopic monitoring (e.g., in situ FT-IR) to track reaction progress .

Q. Q2. What analytical techniques are most effective for characterizing the structural purity of this poly-substituted pyrazole derivative?

Methodological Answer: Combine X-ray crystallography (for absolute stereochemistry) with NMR spectroscopy (1H/13C, 2D-COSY/HMBC) to resolve overlapping signals from multiple aryl groups. For instance, crystallographic data (e.g., C–H bond lengths, torsion angles) in and highlight steric interactions between 3,4-dimethylphenyl substituents . Use HPLC-MS to detect trace impurities from incomplete substitution or isomerization.

Advanced Research Questions

Q. Q3. How do steric and electronic effects of the 3,4-dimethylphenyl groups influence the compound’s reactivity in catalytic applications?

Methodological Answer: Perform substituent effect analysis using Hammett constants (σ) and Taft steric parameters (Es). Compare reaction rates in cross-coupling or cycloaddition reactions against analogs with less bulky substituents (e.g., phenyl vs. 3,4-dimethylphenyl). Computational tools like DFT can map steric bulk (via %VBur analysis) and electron density distribution at reactive sites . Experimental validation via kinetic studies (e.g., Arrhenius plots) under controlled conditions is critical.

Q. Q4. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?

Methodological Answer: Conduct meta-analysis of bioassay conditions (e.g., solvent, cell lines, concentration ranges). For example, discrepancies in IC50 values may arise from aggregation-prone behavior in aqueous media. Use dynamic light scattering (DLS) to assess colloidal stability . Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to directly measure binding affinities, reducing false positives from assay artifacts.

Q. Q5. How can computational models predict the environmental fate or toxicity of this halogenated pyrazole?

Methodological Answer: Apply molecular dynamics (MD) simulations to assess persistence (e.g., hydrolysis rates in water) and QSAR models to estimate ecotoxicity. Focus on the chlorine substituents’ electrophilicity and potential for bioaccumulation. Pair with experimental high-resolution mass spectrometry (HRMS) to identify degradation products in simulated environmental conditions (e.g., UV exposure, microbial action) .

Q. Q6. What reactor design considerations are critical for scaling up synthesis while maintaining regioselectivity?

Methodological Answer: Implement microreactor systems to enhance heat/mass transfer and minimize side reactions from localized hot spots. Use CFD simulations (Computational Fluid Dynamics) to model mixing efficiency and residence time distributions. For example, notes the importance of high-pressure apparatus for exothermic reactions involving halogenated intermediates . Optimize catalyst immobilization (e.g., silica-supported palladium) to improve recyclability.

Q. Q7. How do crystallographic data inform the development of co-crystals or polymorphs with enhanced physicochemical properties?

Methodological Answer: Analyze crystal packing motifs (e.g., π-π stacking, halogen bonding) from X-ray data (see C16–C17 and N2–C16 bond angles in ) . Screen for co-formers (e.g., carboxylic acids) using synchrotron-based powder XRD to identify stable polymorphs. Pair with DSC-TGA to assess thermal stability and solubility enhancement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.